

#### Firsocostat S Enantiomer: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Firsocostat (S enantiomer)

Cat. No.: B1150415

Get Quote

This guide provides a detailed examination of the chemical structure, mechanism of action, and experimental data related to the S enantiomer of firsocostat. Firsocostat, also known as GS-0976, is an investigational drug that has been evaluated for the treatment of non-alcoholic steatohepatitis (NASH). While the R enantiomer is the active form, understanding the properties of the S enantiomer is crucial for comprehensive drug development and analysis.

#### **Chemical Structure**

Firsocostat is a small molecule inhibitor of acetyl-CoA carboxylase. The S enantiomer is the less active stereoisomer of the drug.

IUPAC Name: 2-[1-[(2S)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanoic acid

Chemical Formula: C<sub>28</sub>H<sub>31</sub>N<sub>3</sub>O<sub>8</sub>S[1][2][3][4]

Molecular Weight: 569.63 g/mol [2][3]

SMILES: CC1=C(SC2=C1C(=O)N(C(=O)N2C--INVALID-LINK--OC4CCOCC4)C(C)

(C)C(=O)O)C5=NC=CO5

InChI Key: ZZWWXIBKLBMSCS-DEOSSOPVSA-N

#### **Mechanism of Action**



Firsocostat is a liver-directed, allosteric inhibitor of both acetyl-CoA carboxylase 1 (ACC1) and ACC2.[1][5][6] It binds to the biotin carboxylase (BC) domain of the enzyme, which prevents the dimerization required for its catalytic activity.[5][6] ACC is a critical enzyme in the fatty acid synthesis pathway, catalyzing the conversion of acetyl-CoA to malonyl-CoA.[1][7]

The inhibition of ACC by firsocostat leads to two primary effects:

- Decreased de novo lipogenesis (DNL): By reducing the production of malonyl-CoA, firsocostat inhibits the synthesis of new fatty acids in the liver.[1]
- Increased fatty acid oxidation: Malonyl-CoA is also an inhibitor of carnitine
  palmitoyltransferase 1 (CPT1), an enzyme essential for the transport of fatty acids into the
  mitochondria for oxidation. By lowering malonyl-CoA levels, firsocostat relieves the inhibition
  of CPT1, thereby promoting the breakdown of fatty acids.[1]

The net effect is a reduction in hepatic steatosis (fatty liver) and an improvement in overall lipid metabolism.[8]

### **Signaling Pathway Diagram**



Click to download full resolution via product page



Caption: Mechanism of action of firsocostat.

# **Experimental Data**

**Preclinical Data** 

| Parameter  | Value  | Species/Cell Line | Reference |
|------------|--------|-------------------|-----------|
| hACC1 IC50 | 2.1 nM | Human             | [8][9]    |
| hACC2 IC50 | 6.1 nM | Human             | [8][9]    |
| FASyn EC50 | 66 nM  | Hep-G2 cells      | [9]       |

Clinical Data (Phase 2 Trial for NASH)

| Parameter                                   | Firsocostat 20 mg<br>daily (12 weeks) | Placebo | Reference |
|---------------------------------------------|---------------------------------------|---------|-----------|
| Relative reduction in liver fat             | 29%                                   | -       | [7]       |
| Patients with ≥30% reduction in MRI-PDFF    | 70%                                   | -       | [1]       |
| Reduction in hepatic                        | 22%                                   | -       | [1]       |
| Reduction in liver stiffness (MRE)          | 9%                                    | -       | [1]       |
| Incidence of<br>triglycerides >500<br>mg/dL | 16 patients                           | -       | [1][7]    |

# Experimental Protocols Synthesis of Firsocostat (GS-0976)

The synthesis of firsocostat has been previously reported.[8] While the detailed step-by-step protocol is proprietary, the general approach involves the synthesis of the thieno[2,3-



d]pyrimidine core, followed by the attachment of the side chains, including the chiral (R)-2-(2-methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethyl group. The final step is the hydrolysis of an ester precursor to yield the carboxylic acid. The synthesis of the S enantiomer would involve the use of the corresponding (S)-chiral starting material.

## In Vitro ACC Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of firsocostat against human ACC1 and ACC2.

#### Methodology:

- Recombinant human ACC1 and ACC2 enzymes are expressed and purified.
- The assay is performed in a buffer containing the enzyme, acetyl-CoA, ATP, and bicarbonate.
- The reaction is initiated by the addition of the substrates.
- The activity of the enzyme is measured by the incorporation of radiolabeled bicarbonate into malonyl-CoA.
- Various concentrations of firsocostat are added to determine the dose-dependent inhibition.
- IC<sub>50</sub> values are calculated by fitting the data to a four-parameter logistic equation.

## In Vivo Study in a Murine Model of NASH

Objective: To evaluate the efficacy of firsocostat in a preclinical model of non-alcoholic steatohepatitis.

Model: MC4R knockout mice fed a Western diet.[8]

#### Methodology:

- MC4R knockout mice are placed on a high-fat, high-fructose diet to induce NASH.
- Mice are treated with firsocostat or vehicle control via oral gavage for a specified period.



- At the end of the treatment period, tissues and blood are collected for analysis.
- Histological Analysis: Liver sections are stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning, and with Sirius Red for fibrosis.
- Biochemical Analysis: Hepatic triglyceride and hydroxyproline content are measured. Serum levels of liver enzymes (ALT, AST) and lipids are determined.
- Gene Expression Analysis: mRNA levels of genes involved in lipogenesis and fibrosis are quantified by real-time PCR.

## **Experimental Workflow Diagram**



Click to download full resolution via product page



Caption: General experimental workflow for firsocostat.

## **Clinical Development**

Firsocostat (GS-0976) has been evaluated in Phase 2 clinical trials for the treatment of NASH. [1][10] These trials have assessed its efficacy as a monotherapy and in combination with other investigational drugs, such as the farnesoid X receptor (FXR) agonist cilofexor and the glucagon-like peptide-1 (GLP-1) receptor agonist semaglutide.[11][12][13] The primary endpoints in these studies typically include improvements in liver histology, such as a reduction in the NAFLD Activity Score (NAS) and resolution of steatohepatitis without worsening of fibrosis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) PMC [pmc.ncbi.nlm.nih.gov]
- 2. Firsocostat Wikipedia [en.wikipedia.org]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Firsocostat | C28H31N3O8S | CID 71528744 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. firsocostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. researchgate.net [researchgate.net]
- 7. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acetyl-CoA carboxylase 1 and 2 inhibition ameliorates steatosis and hepatic fibrosis in a MC4R knockout murine model of nonalcoholic steatohepatitis PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]



- 10. go.drugbank.com [go.drugbank.com]
- 11. Semaglutide + Cilofexor/Firsocostat for NASH with Cirrhosis · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- To cite this document: BenchChem. [Firsocostat S Enantiomer: A Technical Overview].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1150415#firsocostat-s-enantiomer-chemical-structure]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com